7-Chloro-4-iodoquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

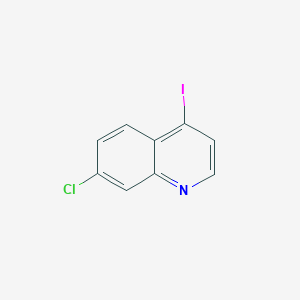

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDAIDVAMQWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458100 | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-57-2 | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to 7-Chloro-4-iodoquinoline: A Cornerstone for Drug Discovery

Abstract

7-Chloro-4-iodoquinoline stands as a pivotal heterocyclic building block, prized in medicinal chemistry and materials science for its unique reactivity profile. This guide provides an in-depth technical overview of its chemical structure, core properties, and strategic applications. We will explore a robust, multi-step synthesis, detailing the causal chemistry behind each transformation. Furthermore, this document will dissect the compound's reactivity, with a particular focus on the mechanistic underpinnings of its regioselective functionalization in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted quinoline, a heterocyclic aromatic scaffold composed of fused benzene and pyridine rings. The strategic placement of a chloro group at the 7-position and an iodo group at the 4-position creates a molecule with two distinct and orthogonally reactive halogen sites, a feature that is the cornerstone of its synthetic utility.

The IUPAC name for this compound is This compound [1]. Its structure is confirmed by its canonical SMILES string: C1=CC2=C(C=CN=C2C=C1Cl)I[1].

Core Chemical Properties

The essential physicochemical and safety data for this compound are summarized in the table below. This data is critical for experimental design, safety assessment, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅ClIN | [1] |

| Molecular Weight | 289.50 g/mol | [1][2] |

| CAS Number | 98591-57-2 | [1][2] |

| Appearance | Solid, typically a light yellow or off-white powder | [2] |

| Melting Point | 125-129 °C (lit.) | [2] |

| IUPAC Name | This compound | [1] |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |

Synthesis of this compound: A Validated Workflow

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from readily available precursors. The following workflow is designed for robustness and scalability, beginning with the synthesis of the key intermediate, 4,7-dichloroquinoline, followed by a selective halogen exchange.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses[3].

Step 1: Condensation

-

Combine 3-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask.

-

Heat the mixture on a steam bath for 1 hour. The causality here is a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate ester, followed by the elimination of ethanol to drive the reaction forward. The crude anilinoacrylate product is used directly.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

Heat a high-boiling solvent like Dowtherm A to ~250 °C in a flask equipped for high-temperature reactions.

-

Slowly add the crude anilinoacrylate from Step 1 into the boiling solvent. This high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the quinoline core.

-

Continue heating for 1 hour, then cool. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.

Step 3: Saponification and Decarboxylation

-

Suspend the crude ester in 10% aqueous sodium hydroxide and reflux for approximately 1 hour to hydrolyze the ester to a carboxylate salt.

-

Acidify the cooled solution with concentrated HCl to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Suspend the collected acid in fresh Dowtherm A and heat to reflux for 1-2 hours. The high temperature induces decarboxylation to yield 7-chloro-4-quinolinol.

Step 4: Chlorination

-

Cool the solution containing 7-chloro-4-quinolinol to room temperature and add phosphorus oxychloride (POCl₃, ~1.0 mole equivalent).

-

Heat the mixture to 135-140 °C for 1 hour. The hydroxyl group of the quinolinol tautomer attacks phosphorus, ultimately leading to its replacement by a chloride ion to form 4,7-dichloroquinoline.

-

Cool the reaction mixture and perform an acidic workup followed by neutralization to precipitate the crude product. Recrystallization from hexanes yields pure 4,7-dichloroquinoline[3].

Experimental Protocol: Aromatic Finkelstein Reaction

The conversion of the 4-chloro group to an iodo group is challenging due to the lower reactivity of aryl chlorides compared to alkyl chlorides. A catalyzed Finkelstein reaction is required[4]. Nickel- or copper-based catalysts are effective for this transformation.

Step 5: Catalytic Iodination

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4,7-dichloroquinoline (1.0 eq), sodium iodide (NaI, 2.0-3.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Add the catalyst system. A common choice is a nickel(II) complex with a bipyridine or bisoxazoline ligand, or a copper(I) iodide (CuI) salt with a diamine ligand. The catalyst (e.g., NiCl₂(dme)) is typically used at 5-10 mol%.

-

Heat the reaction mixture to 100-130 °C and monitor by TLC or GC-MS. The reaction mechanism involves oxidative addition of the aryl chloride to the low-valent metal center, followed by halide exchange and reductive elimination. The C-Cl bond at the 4-position is more electron-deficient and thus more susceptible to oxidative addition than the C-Cl bond at the 7-position.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with aqueous sodium thiosulfate to remove residual iodine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This electronic difference is expertly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

In these reactions, the catalytic cycle is initiated by the oxidative addition of the organohalide to the Pd(0) catalyst. The C-I bond undergoes this step at a much faster rate and under milder conditions than the C-Cl bond. This allows for the highly regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position, while leaving the 7-chloro group intact for subsequent, more forcing transformations if desired.

Caption: Mechanism of regioselective Suzuki coupling at the C4-I position.

Representative Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the selective functionalization of this compound.

-

In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water, or dioxane. The base is crucial for activating the boronic acid in the transmetalation step.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-7-chloroquinoline product.

Spectroscopic Characterization

Verification of the structure is paramount. Below are the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on spectral data, the following assignments can be made (400 MHz, CDCl₃): δ 8.7-8.8 (d, H2), δ 8.1-8.2 (d, H5), δ 8.0-8.1 (d, H8), δ 7.5-7.6 (dd, H6), δ 7.4-7.5 (d, H3). The distinct downfield shifts are characteristic of protons on the electron-deficient quinoline ring system.[5]

-

¹³C NMR: Predicted chemical shifts for the carbon atoms would show signals for all nine unique carbons, with those closest to the nitrogen and halogen atoms being the most deshielded.

-

IR Spectroscopy: The infrared spectrum will be dominated by aromatic C-H and C=C/C=N stretching vibrations. Key expected peaks include: ~3050-3100 cm⁻¹ (Ar-H stretch), ~1550-1600 cm⁻¹ (C=C/C=N ring stretching), and characteristic bands in the fingerprint region corresponding to C-Cl and C-I vibrations.[4][6]

Applications in Drug Discovery

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The ability to selectively introduce diverse molecular fragments at the 4-position of this compound makes it an invaluable starting point for generating libraries of novel compounds for drug screening. Derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimalarial Agents: As precursors to analogs of chloroquine and amodiaquine.

-

Anticancer Therapeutics: The quinoline core can interact with various biological targets, including kinases and DNA.

-

Antiviral and Antibacterial Compounds: Functionalized quinolines have shown broad-spectrum antimicrobial activity.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate care in a laboratory setting.[2]

-

Toxicity: It is harmful if swallowed and can cause serious eye damage and skin/respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its value is derived from the predictable and highly regioselective reactivity of the C-I bond over the C-Cl bond in modern cross-coupling chemistry. The robust synthetic route and clear reactivity profile outlined in this guide provide researchers with the foundational knowledge to confidently employ this building block in the design and synthesis of novel, high-value molecules for a range of scientific applications, particularly in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Chloro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-iodoquinoline is a pivotal heterocyclic building block in medicinal chemistry, most notably recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including antimalarial drugs and kinase inhibitors. Its unique substitution pattern, featuring a chlorine atom at the 7-position and an iodine atom at the 4-position of the quinoline scaffold, imparts distinct physicochemical properties that are crucial for its reactivity and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, and stability. Furthermore, it delves into detailed methodologies for its synthesis and analytical characterization, and explores its applications in drug discovery, with a focus on structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound with a molecular formula of C₉H₅ClIN and a molecular weight of 289.50 g/mol .[1][2] The presence of both a chlorine and an iodine atom on the quinoline ring system significantly influences its electronic distribution, reactivity, and interaction with biological targets.

Structural Formula

The structural formula of this compound is presented below:

References

Spectroscopic Data for 7-Chloro-4-iodoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Chloro-4-iodoquinoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical techniques used to identify and characterize this molecule.

Introduction

This compound is a halogenated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest due to their wide range of biological activities, serving as core structures in various pharmaceuticals. The precise characterization of substituted quinolines like this compound is paramount for ensuring the identity, purity, and structural integrity of these compounds in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide will delve into the expected spectroscopic data for this compound, offering insights into the interpretation of the spectra and the underlying principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure and the conventional atom numbering for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following data has been reported for this compound in CDCl₃.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.81 | d | 4.5 |

| H-8 | 8.02 | d | 2.2 |

| H-5 | 7.85 | d | 9.1 |

| H-3 | 7.69 | d | 4.5 |

| H-6 | 7.45 | dd | 9.1, 2.2 |

Interpretation:

-

H-2 (8.81 ppm): This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-3.

-

H-8 (8.02 ppm): This proton is deshielded and appears as a doublet due to coupling with H-6 (meta-coupling is too small to be resolved).

-

H-5 (7.85 ppm): This proton is part of the carbocyclic ring and is coupled to H-6, resulting in a doublet.

-

H-3 (7.69 ppm): Coupled with H-2, this proton appears as a doublet.

-

H-6 (7.45 ppm): This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~95 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~136 |

| C-8 | ~129 |

| C-8a | ~149 |

Rationale for Prediction:

-

C-4: The carbon atom bearing the iodine (C-4) is expected to be significantly shielded due to the heavy atom effect, resulting in an upfield shift to around 95 ppm.

-

C-7: The carbon atom attached to the chlorine (C-7) will be deshielded, with an expected chemical shift around 136 ppm.

-

C-2, C-8a, C-4a: These carbons are adjacent to the nitrogen atom and are expected to be in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline ring system and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1200-1000 | C-H in-plane bending |

| 850-550 | C-Cl stretching |

| ~500 | C-I stretching |

Interpretation:

The spectrum will show characteristic sharp peaks for the aromatic C-H stretches above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp absorptions corresponding to the stretching vibrations of the quinoline ring. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers. The exact positions of these bands can be influenced by the overall electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion Peak:

The molecular formula of this compound is C₉H₅ClIN.[3][4] The nominal molecular weight is 289 g/mol . Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I), the molecular ion region in the mass spectrum will show a characteristic pattern.

-

M+ peak (¹²⁷I, ³⁵Cl): m/z = 289

-

M+2 peak (¹²⁷I, ³⁷Cl): m/z = 291 (approximately 1/3 the intensity of the M+ peak)

Predicted Fragmentation Pathway:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through the loss of the halogen substituents and other characteristic cleavages of the quinoline ring.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

IR Spectroscopy Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically by electron ionization) and analyze the resulting fragments.

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive analytical workflow for confirming the structure and purity of this important compound. While experimental ¹³C NMR, detailed IR, and MS fragmentation data were not found in the cited literature, the predictions provided are based on sound scientific principles and data from closely related compounds, offering a reliable guide for researchers in the field.

References

The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with a broad spectrum of biological activities. Historically recognized for its profound impact on the treatment of malaria, exemplified by the quinoline-based drug chloroquine, the therapeutic potential of 7-chloroquinoline derivatives extends far beyond parasitic infections. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and development of novel therapeutics. We will delve into the core mechanisms of action, present robust experimental protocols for activity assessment, and summarize key structure-activity relationship data.

Antimalarial Activity: The Historical Core and Ongoing Innovation

The foundational biological activity of 7-chloroquinolines is their potent antimalarial efficacy, particularly against the erythrocytic stages of Plasmodium species.

Mechanism of Action: Heme Detoxification Pathway Inhibition

The primary antimalarial mechanism of 7-chloroquinoline derivatives, including chloroquine, involves the disruption of the parasite's heme detoxification process within its digestive vacuole. As the parasite digests host hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-Chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1][2] Here, they are protonated and effectively trapped. These protonated forms cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Caption: Inhibition of Heme Polymerization by 7-Chloroquinoline Derivatives.

Data Summary: In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against Plasmodium falciparum.

| Compound ID/Series | P. falciparum Strain | IC50 (µM) | Reference |

| 7-chloroquinoline derivative (9) | Not Specified | 11.92 | [2][3] |

| 7-chloroquinoline derivative (3) | Not Specified | 25.37 | [2][3] |

| 7-chloroquinoline derivative (2) | Not Specified | 35.29 | [2][3] |

| 7-chloroquinoline derivative (8) | Not Specified | 38.71 | [2][3] |

| 7-chloroquinoline derivative (4) | Not Specified | 42.61 | [2][3] |

| 7-chloroquinoline derivative (6) | Not Specified | 49.68 | [2][3] |

| CQPA-26 | NF54 | 1.29 | |

| CQPPM-9 | NF54 | 1.42 | |

| Quinine (Standard) | NF54 | 0.18 | |

| 7-chloroquinoline triazole (9) | D10 (CQ-sensitive) | 0.349 - 1.247 | [4] |

| 7-chloroquinoline derivative (145) | PfNF54 (CQ-sensitive) | 0.00143 | [5] |

| 7-chloroquinoline derivative (145) | PfK1 (CQ-resistant) | 0.0025 | [5] |

| 7-chloroquinoline derivative (145) | PfW2 (CQ-resistant) | 0.00218 | [5] |

Experimental Protocol: In Vitro Antimalarial Assay (pLDH Assay)

This protocol outlines the parasite lactate dehydrogenase (pLDH) assay, a common method for assessing the in vitro antimalarial activity of compounds.

Materials:

-

Plasmodium falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MaloStat™ reagent

-

NBT/PES solution

-

Microplate reader

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

-

Preparation of Assay Plates:

-

Add 25 µL of culture medium to all wells of a 96-well plate.

-

Add 25 µL of the test compound at 2x the final desired concentration to the first row of wells.

-

Perform a serial dilution of the compounds down the plate.

-

-

Addition of Parasites:

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the culture medium.

-

Add 200 µL of the parasite suspension to each well.

-

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 90% N₂, 5% O₂, and 5% CO₂ at 37°C.

-

pLDH Assay:

-

After incubation, lyse the cells by freeze-thawing the plates.

-

Add 20 µL of MaloStat™ reagent to each well, followed by 100 µL of NBT/PES solution.

-

Incubate in the dark at room temperature for 2 hours.

-

-

Data Acquisition: Read the absorbance at 650 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of 7-chloroquinoline derivatives as anticancer agents, with activity demonstrated against a wide range of cancer cell lines.[6][7]

Mechanism of Action: Multi-Targeting Approaches

The anticancer activity of 7-chloroquinoline derivatives is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] These include the inhibition of receptor tyrosine kinases like EGFR and VEGFR, as well as interference with the PI3K/Akt/mTOR pathway.[6][8] Some derivatives also induce apoptosis through mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[4]

Caption: Anticancer Signaling Pathways Targeted by 7-Chloroquinoline Derivatives.

Data Summary: In Vitro Anticancer Activity

The following table presents the IC50 values of selected 7-chloroquinoline derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloro-4-anilinoquinoline (5e) | HepG2 (Liver) | 6.72 | [6] |

| 7-Chloro-4-anilinoquinoline (5e) | SK-LU-1 (Lung) | 5.35 | [6] |

| 7-Chloro-4-anilinoquinoline (5e) | MCF-7 (Breast) | 9.50 | [6] |

| 7-Chloro-4-anilinoquinoline (5g) | HepG2 (Liver) | 2.09 | [6] |

| 7-Chloro-4-anilinoquinoline (5g) | MCF-7 (Breast) | 4.63 | [6] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloroquinoline derivative (9) | HCT-116 (Colon) | 21.41 | [3] |

| 7-chloroquinoline derivative (3) | HCT-116 (Colon) | 23.39 | [3] |

| 7-chloroquinoline derivative (6) | HCT-116 (Colon) | 27.26 | [3] |

| 7-chloroquinoline derivative (9) | HeLa (Cervical) | 21.41 | [3] |

| 7-chloroquinoline derivative (3) | HeLa (Cervical) | 50.03 | [3] |

| 7-chloroquinoline derivative (8) | HeLa (Cervical) | 51.67 | [3] |

| 7-chloroquinoline derivative (9) | MCF-7 (Breast) | 18.63 | [10] |

| 7-chloroquinoline derivative (3) | MCF-7 (Breast) | 23.39 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization:

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope

Beyond their antimalarial and anticancer properties, 7-chloroquinoline derivatives have demonstrated promising activity against a range of viruses and bacteria.[7][14]

Mechanism of Action

Antiviral: The antiviral mechanisms of 7-chloroquinolines are varied and can be virus-specific. A common mechanism involves the alkalinization of endosomes and lysosomes, which can inhibit the pH-dependent entry of many enveloped viruses into the host cell. They can also interfere with viral replication and assembly processes.

Antibacterial: The antibacterial action of 7-chloroquinoline derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]

Data Summary: Antiviral and Antibacterial Activity

Antiviral Activity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference |

| 7-chloroquinoline derivative (2a) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (2b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (3a-c) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (4b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (5a-f, 5h, 5i) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| Paulownin triazole-chloroquinoline (7) | Chikungunya Virus (CHIKV) | Vero | < 10 | [16] |

Antibacterial Activity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 7-chloroquinoline derivative (6) | E. coli | 11.00 ± 0.04 | - | [14] |

| 7-chloroquinoline derivative (8) | E. coli | 12.00 ± 0.00 | - | [14] |

| 7-chloroquinoline derivative (5) | S. aureus | 11.00 ± 0.03 | - | [14] |

| 7-chloroquinoline derivative (5) | P. aeruginosa | 11.00 ± 0.03 | - | [14] |

| 7-chloroquinoline derivative (7) | S. pyogenes | 11.00 ± 0.02 | - | [14] |

| 7-chloroquinoline sulphonamide (2) | Various strains | - | Potent activity | [17] |

| 2-Chloroquinoline derivative (21) | Various strains | - | 12.5 | [18] |

| 7-Methoxyquinoline derivative (3l) | E. coli | 21 | 7.812 | [19] |

| 7-Methoxyquinoline derivative (3l) | C. albicans | 18 | - | [19] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[20][21]

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Virus stock

-

6-well or 12-well cell culture plates

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)

-

Test compounds

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment:

-

Prepare serial dilutions of the virus stock.

-

In separate tubes, mix the virus dilutions with equal volumes of medium containing the test compound at various concentrations.

-

Incubate the virus-compound mixtures for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.[20]

-

-

Overlay: Remove the inoculum and add the overlay medium to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-5 days).

-

Plaque Visualization:

-

Fix the cells with a formalin solution.

-

Stain the cells with crystal violet.

-

Wash the plates with water and allow them to dry.

-

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[1][22][23]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compounds

-

Positive control (known antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[24][25]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[23]

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[1]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

The 7-chloroquinoline core represents a remarkably versatile scaffold for the development of therapeutic agents with a wide array of biological activities. While its historical significance in antimalarial therapy is well-established, the expanding research into its anticancer, antiviral, and antibacterial properties underscores its continued importance in medicinal chemistry. The multi-target nature of many 7-chloroquinoline derivatives presents both a challenge and an opportunity. Future research should focus on elucidating the specific molecular targets and signaling pathways for each biological activity to enable the design of more selective and potent derivatives with improved therapeutic indices. The robust experimental protocols detailed in this guide provide a solid foundation for the continued exploration and development of this promising class of compounds.

References

- 1. hereditybio.in [hereditybio.in]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchhub.com [researchhub.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. annexpublishers.com [annexpublishers.com]

- 19. mdpi.com [mdpi.com]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. chemistnotes.com [chemistnotes.com]

- 23. youtube.com [youtube.com]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. asm.org [asm.org]

Introduction: The Strategic Importance of 7-Chloro-4-iodoquinoline

An In-depth Technical Guide to the Synthesis and Reactivity of 7-Chloro-4-iodoquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this privileged heterocyclic family, this compound has emerged as a uniquely valuable and versatile building block for drug discovery and development. Its strategic importance lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-chlorine bond at the 7-position.[3][4][5] This inherent chemoselectivity allows for the precise and regioselective introduction of diverse functionalities at the C4-position while preserving the C7-chloro group for subsequent manipulations or as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and rich reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound begins with the commercially available and historically significant antimalarial precursor, 4,7-dichloroquinoline. The core of the synthesis is a selective halogen exchange reaction, leveraging the greater nucleophilicity of iodide compared to chloride.

Primary Synthetic Route: Halogen Exchange from 4,7-Dichloroquinoline

The conversion of 4,7-dichloroquinoline to this compound is typically achieved via a Finkelstein-type reaction. The C4-chloro is more activated towards nucleophilic substitution than the C7-chloro due to the electron-withdrawing effect of the ring nitrogen. This electronic difference allows for a selective exchange.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4,7-Dichloroquinoline

This protocol is a representative procedure adapted from established methodologies.

Materials:

-

4,7-Dichloroquinoline

-

Sodium Iodide (NaI)

-

Hydroiodic Acid (HI, 57% in H₂O) or Acetyl Chloride

-

Acetonitrile or Acetone

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).

-

Reagent Addition: Add sodium iodide (3.0-5.0 eq) and a suitable solvent such as acetonitrile or acetone.

-

Acid Catalysis: Add a catalytic amount of an acid source. This is crucial for activating the quinoline nitrogen, which facilitates the nucleophilic attack at the C4 position. A common choice is hydroiodic acid or the in-situ generation of HI via acetyl chloride and NaI.

-

Heating: Heat the reaction mixture to reflux (typically 60-85 °C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 98591-57-2 | |

| Molecular Formula | C₉H₅ClIN | [6] |

| Molecular Weight | 289.50 g/mol | [6] |

| Appearance | Solid (typically off-white to pale yellow) | |

| Melting Point | 125-129 °C | |

| ¹H NMR (CDCl₃) | δ ~8.8 (d, 1H), 8.1 (d, 1H), 8.0 (d, 1H), 7.5 (dd, 1H), 7.4 (d, 1H) ppm | (Typical values) |

| ¹³C NMR (CDCl₃) | δ ~152, 150, 149, 136, 129, 128, 127, 122, 95 ppm | (Typical values) |

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high reactivity of the C4-iodo bond, which enables a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The generally accepted order of reactivity for aryl halides in Pd-catalyzed cross-coupling is I > Br >> Cl.[3] This principle is the cornerstone of this compound's utility, allowing for highly regioselective functionalization at the C4 position.

This reaction forms a C-C bond between the quinoline C4 position and an aryl or vinyl group from a boronic acid or ester. It is one of the most reliable methods for preparing 4-arylquinolines. Studies have shown that the Suzuki coupling of this compound is significantly more regioselective than that of 4,7-dichloroquinoline, providing the C4-coupled product in excellent yield (e.g., 98% for phenylboronic acid).[3][5]

Representative Protocol: Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture (typically 80-100 °C) for 2-12 hours, monitoring by TLC.

-

Workup and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Metal-Halogen Exchange and Subsequent Electrophilic Quench

The C4-iodo bond is susceptible to metal-halogen exchange using organolithium or organomagnesium reagents (like i-PrMgCl·LiCl) at low temperatures. This generates a potent nucleophilic organometallic intermediate at the C4 position without disturbing the C7-chloro group. This intermediate can then be trapped with a wide variety of electrophiles.

Representative Protocol: Iodo-Magnesium Exchange

-

Formation of Grignard Reagent: In a dry, nitrogen-flushed flask at 0 °C, dissolve this compound (1.0 eq) in anhydrous THF. Add i-PrMgCl·LiCl (1.0-1.1 eq) dropwise. Stir for 10-30 minutes to form the organomagnesium reagent.

-

Reaction with Electrophile: Cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or disulfide) (1.1 eq).

-

Quenching and Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent. The product is then isolated and purified via standard methods.

This methodology allows for the introduction of a diverse array of functional groups, including:

-

Alcohols: by reaction with aldehydes and ketones.

-

Carboxylic Acids: by quenching with CO₂.

-

Sulfides/Selenides: by reaction with disulfides/diselenides.

-

Nitriles: by using electrophiles like tosyl cyanide.

Conclusion

This compound is a masterful intermediate for the synthesis of complex quinoline derivatives. Its value is rooted in the predictable and highly selective reactivity of the C4-iodo bond, which serves as a versatile handle for introducing molecular diversity through robust and high-yielding transformations like Suzuki couplings and metal-halogen exchange reactions. The ability to functionalize the C4-position while leaving the C7-chloro group intact provides a powerful two-stage strategy for building libraries of potential drug candidates. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the efficient and strategic design of novel therapeutic agents.

References

Topic: Anticancer Potential of the 7-Chloro-4-Substituted Quinoline Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a foundational component in numerous therapeutic agents.[1] Within this class, the 7-chloroquinoline core has garnered significant attention, historically anchored by the success of the antimalarial drug chloroquine.[2][3] In recent years, extensive research has repurposed and re-engineered this scaffold, revealing potent anticancer activities across a wide spectrum of malignancies.[2][3][4] These derivatives exert their effects through a variety of mechanisms, including kinase inhibition, induction of apoptosis, cell cycle arrest, and DNA damage, making them a fertile ground for the development of next-generation oncology therapeutics.[5][6][7]

This guide provides a comprehensive overview of the 7-chloro-4-substituted quinoline scaffold, synthesizing key findings on its mechanism of action, structure-activity relationships (SAR), and preclinical evaluation. It is designed to equip researchers and drug developers with the technical insights necessary to navigate and innovate within this promising chemical space.

Synthetic Strategies: Building the Molecular Arsenal

The accessibility and versatility of the 7-chloro-4-substituted quinoline scaffold are largely due to well-established synthetic routes, primarily revolving around the highly reactive 4,7-dichloroquinoline precursor. The nucleophilic aromatic substitution (SNAr) reaction at the C4 position is the cornerstone of derivatization.

General Synthesis Workflow

The most common approach involves the reaction of 4,7-dichloroquinoline with a diverse array of nucleophiles, such as amines, thiols, or phenols, to introduce the desired substituent at the C4 position.[8][9] This modularity allows for the systematic exploration of the chemical space to optimize biological activity.

Caption: General workflow for synthesizing 7-chloro-4-substituted quinoline derivatives.

Detailed Protocol: Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline Analogues

This protocol outlines a standard SNAr reaction, a methodology frequently cited for generating libraries of these compounds for screening.[8]

Materials:

-

4,7-dichloroquinoline

-

Substituted thiophenol

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Ethanol (EtOH)

-

Ethyl acetate and Hexane for extraction and chromatography

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 equivalent) in DMF, add the substituted thiophenol (1.1 equivalents) and a suitable base like K₂CO₃ (2.0 equivalents).[8]

-

Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy without causing degradation of starting materials or products.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). This ensures the reaction is driven to completion and prevents the formation of unwanted side products from prolonged heating.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic solvent isolates the desired product from inorganic salts and residual DMF.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.[8]

Mechanisms of Anticancer Action

The anticancer efficacy of the 7-chloro-4-substituted quinoline scaffold is not attributable to a single mechanism but rather to a multi-pronged attack on cancer cell biology.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism is the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[10] Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated potent, dose-dependent cytotoxicity in human bladder and triple-negative breast cancer cells.[5][11] These compounds were found to induce G0/G1 phase cell cycle arrest and trigger apoptosis, confirmed by live/dead assays and Western blotting that showed binding to pro- and anti-apoptotic proteins.[5]

Caption: Pathway for apoptosis induction by 7-chloroquinoline derivatives.

Kinase Inhibition

Many quinoline derivatives function as potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[12] The FDA-approved drugs Lenvatinib and Bosutinib, which contain a quinoline core, are prime examples of this mechanism's clinical relevance.[3] Research has shown that novel 7-chloroquinoline-benzimidazole hybrids can effectively inhibit tyrosine-protein kinase c-Src.[3] Molecular docking studies reveal that these compounds bind to the active site, forming hydrogen bonds with key residues like Glu310 and Asp404, thereby blocking downstream signaling.[3] Other identified targets include Pim-1 kinase and receptors like EGFR and VEGFR, which are central to tumor growth and angiogenesis.[7]

Induction of Oxidative Stress

Analogous to other quinoline structures like Nitroxoline, some 7-chloroquinoline derivatives are hypothesized to induce the generation of intracellular reactive oxygen species (ROS).[6] This surge in ROS creates a state of oxidative stress that damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. This mechanism can be particularly effective against cancer cells, which often have a compromised antioxidant defense system compared to normal cells.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-chloroquinoline scaffold has yielded critical insights into the relationship between chemical structure and anticancer activity. The substituent at the C4 position is a primary determinant of potency and selectivity.

| Modification at C4 Position | Resulting Activity | Rationale / Example | Reference |

| Hydrazone Moiety | Potent cytotoxicity against CNS, colon, and leukemia cell lines. | The inclusion of substituted hydrazones, particularly with di- or tri-methoxy groups, enhances activity. | [2][4] |

| Thioalkyl Linker (Sulfonyl N-oxide) | High cytotoxicity, especially in leukemia and colorectal cancer cells. | The oxidation state of the sulfur linker is crucial; sulfonyl derivatives are generally more potent than sulfanyl or sulfinyl ones. | [1] |

| Aminoquinoline-Benzimidazole Hybrid | Strong activity against leukemia and lymphoma cells; potential c-Src inhibition. | The linker type between the quinoline and benzimidazole moieties significantly impacts activity and drug-like properties. | [3] |

| 1,2,3-Triazoyl Carboxamide | Induction of apoptosis and cell cycle arrest in bladder and breast cancer. | This heterocyclic substituent provides a rigid framework for interaction with biological targets. | [5][11] |

Preclinical Evaluation: Methodologies and Data

The translation of a promising compound from the bench to the clinic requires rigorous preclinical evaluation using standardized in vitro and in vivo models.

In Vitro Cytotoxicity and Antiproliferative Activity

The initial screening of novel compounds invariably involves assessing their ability to inhibit cancer cell growth. The MTT or MTS assay is a gold standard for this purpose.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the 7-chloroquinoline test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. This duration allows for multiple cell cycles, providing a robust measure of antiproliferative effects.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values using non-linear regression analysis.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic potential of various 7-chloro-4-substituted quinoline derivatives against a range of human cancer cell lines, demonstrating the broad applicability of this scaffold.

| Compound Series | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 7-Chloroquinolinehydrazones | Leukemia (SR) | As low as 0.12 µM | [2] |

| 7-Chloroquinolinehydrazones | CNS (SF-295) | 0.314 - 4.65 (µg/cm³) | [4] |

| 7-Chloro-(4-thioalkylquinoline) | Leukemia (CCRF-CEM) | 0.55 - 2.74 µM | [1] |

| 7-Chloro-4-aminoquinoline-benzimidazole | Leukemia (CCRF-CEM) | As low as 0.4 µM | [3] |

| 7-Chloroquinoline-triazoyl carboxamides | Breast (MDA-MB-231) | ~20 µM (at 48h) | [11] |

| 7-Chloro-4-anilino-quinoline amides | Liver (HepG2) | As low as 2.09 µg/mL | [13] |

| Morita-Baylis-Hillman Adducts | Leukemia (HL-60) | As low as 4.60 µM | [14] |

Conclusion and Future Outlook

The 7-chloro-4-substituted quinoline scaffold represents a highly validated and versatile platform for the discovery of novel anticancer agents. Its synthetic tractability, coupled with a diverse range of mechanistic possibilities—from apoptosis induction to targeted kinase inhibition—ensures its continued relevance in oncology drug development. Future research should focus on optimizing the pharmacokinetic and ADMET properties of lead compounds to enhance their potential for clinical translation.[3] Furthermore, exploring these agents in combination therapies and investigating their efficacy in chemoresistant cancer models will be critical next steps in unlocking the full therapeutic potential of this remarkable scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijmphs.com [ijmphs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. scielo.br [scielo.br]

An In-Depth Technical Guide on the Mechanism of Action for 7-Chloroquinoline-Based Compounds

Introduction

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by chloroquine (CQ), a drug that has had a profound impact on the treatment of malaria for decades.[1][2] Beyond its canonical antimalarial role, this heterocyclic motif has demonstrated a remarkable polypharmacology, with activities spanning antiviral, anticancer, and immunomodulatory applications.[3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the diverse biological effects of 7-chloroquinoline-based compounds, intended for researchers, scientists, and professionals in drug development. We will dissect the established and emerging modes of action, supported by experimental evidence and protocols, to offer a comprehensive understanding of this versatile chemical entity.

Part 1: The Antimalarial Mechanism of Action: Disruption of Heme Detoxification

The primary therapeutic application of 7-chloroquinoline compounds has been in the fight against malaria, caused by parasites of the Plasmodium genus. The parasite's intraerythrocytic stage is characterized by the digestion of host hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids.[3][5] This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[6][7]

Accumulation in the Digestive Vacuole

7-Chloroquinoline-based drugs, being weak bases, readily diffuse across cell membranes in their neutral state.[8][9] Upon entering the acidic environment of the parasite's DV (pH 4.5-5.2), they become protonated.[6][10] This protonation traps the drug within the vacuole, leading to a significant accumulation, estimated to be over 1,000-fold higher than in the surrounding environment.[2][9]

Inhibition of Hemozoin Formation

The concentrated 7-chloroquinoline compound then interferes with the detoxification of heme. The precise mechanism has been a subject of investigation, with two prominent hypotheses:

-

Heme Complexation: The drug binds to free heme, forming a complex that is toxic to the parasite and prevents its polymerization into hemozoin.[6][7] This complex is thought to disrupt membrane function and lead to parasite lysis.[6]

-

Capping of Hemozoin Polymer: The drug-heme complex may also bind to the growing face of the hemozoin crystal, effectively capping the polymer chain and halting further detoxification.[7][11]

Regardless of the exact molecular interaction, the outcome is the accumulation of toxic free heme, which induces oxidative stress and ultimately leads to the death of the parasite.[3][12]

Mechanism of Resistance

The emergence of chloroquine-resistant Plasmodium falciparum has significantly hampered malaria control efforts. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[13][14][15] These mutations enable PfCRT to actively efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[14][15]

Visualizing the Antimalarial Action

Caption: Antimalarial mechanism of 7-chloroquinoline.

Experimental Protocol: Heme Polymerization Inhibition Assay

This assay is fundamental to screening and characterizing the antimalarial activity of 7-chloroquinoline derivatives.

Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.

Materials:

-

Hemin chloride

-

Sodium acetate

-

Glacial acetic acid

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Plate reader

Methodology:

-

Prepare a stock solution of hemin in DMSO.

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the hemin solution to each well.

-

Initiate the polymerization reaction by adding a sodium acetate/acetic acid buffer.

-

Incubate the plate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 18-24 hours).

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a known concentration of NaOH.

-

Read the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition relative to a no-drug control.

Data Interpretation: The IC50 value, the concentration of the compound that inhibits 50% of heme polymerization, is determined. A lower IC50 indicates greater potency.[16]

| Compound | IC50 (µM) vs. P. falciparum (3D7 - CQ Sensitive) | IC50 (µM) vs. P. falciparum (RKL-9 - CQ Resistant) |

| CQTrICh-analog 7l | 2.4 | 1.8 |

| CQTrICh-analog 7r | 3.5 | 2.7 |

| Data adapted from a study on 7-chloroquinoline-indole-chalcones.[17] |

Part 2: Autophagy Inhibition - A Key Mechanism in Cancer Therapy

Beyond malaria, 7-chloroquinoline compounds, particularly chloroquine and hydroxychloroquine (HCQ), have garnered significant interest as anticancer agents due to their ability to inhibit autophagy.[18] Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[19] In many cancers, autophagy is a pro-survival mechanism, helping tumor cells withstand stress and chemotherapy.[20]

Lysosomotropic Action and Disruption of Autophagic Flux

Similar to their action in the malaria parasite, the weak base nature of 7-chloroquinolines causes them to accumulate in the acidic lysosomes of cancer cells.[20] This accumulation has several consequences for the autophagic pathway:

-

Increased Lysosomal pH: The influx of the basic compound raises the pH of the lysosome, inactivating the acid-dependent hydrolases responsible for degradation.[3]

-

Inhibition of Autophagosome-Lysosome Fusion: Chloroquine has been shown to impair the fusion of autophagosomes with lysosomes, preventing the delivery of cellular cargo for breakdown.[19][21] This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.[18]

By blocking the final, degradative step of autophagy, 7-chloroquinoline compounds prevent cancer cells from recycling essential metabolites, leading to cellular stress and, in many cases, apoptosis.[22] This mechanism has shown promise in sensitizing cancer cells to conventional therapies like radiation and chemotherapy.[22]

Visualizing Autophagy Inhibition

Caption: Mechanism of autophagy inhibition by 7-chloroquinoline.

Experimental Protocol: Autophagy Flux Assay (LC3-II Western Blot)

This protocol is a standard method to assess the impact of a compound on the autophagic process.

Objective: To measure the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture reagents

-

Test compound (e.g., a 7-chloroquinoline derivative)

-

Bafilomycin A1 (a known late-stage autophagy inhibitor, for comparison)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Methodology:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Bafilomycin A1 or Chloroquine).

-

For a true flux measurement, include a set of wells for each condition that are co-treated with a lysosomal inhibitor like Bafilomycin A1 for the last few hours of the experiment.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with the primary anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Interpretation: An increase in the LC3-II band intensity upon treatment with the test compound indicates an accumulation of autophagosomes.[18] Comparing the LC3-II levels in the presence and absence of a saturating concentration of a lysosomal inhibitor like Bafilomycin A1 allows for the determination of autophagic flux. If the test compound leads to LC3-II accumulation but does not further increase it when co-treated with Bafilomycin A1, it suggests the compound itself is blocking the late stages of autophagy.

Part 3: Emerging Mechanisms and Therapeutic Applications

The versatility of the 7-chloroquinoline scaffold extends to other therapeutic areas, driven by diverse molecular interactions.

Immunomodulatory Effects

In autoimmune diseases like lupus and rheumatoid arthritis, 7-chloroquinoline compounds are thought to exert their effects by modulating the immune system.[3] The increase in endosomal pH can interfere with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, thereby dampening the autoimmune response.[3]

Anticancer Activity Beyond Autophagy Inhibition

Several 7-chloroquinoline derivatives have demonstrated anticancer properties that may be independent of autophagy inhibition. These include:

-

Induction of Apoptosis: Some compounds have been shown to disrupt the mitochondrial membrane potential and induce apoptosis in cancer cells.[23][24]

-

Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for instance, in the G0/G1 phase, preventing cancer cell proliferation.[24]

-

Kinase Inhibition: The quinoline core is known to interact with protein kinases, and some derivatives may function as inhibitors of signaling pathways crucial for cancer cell growth.[25]

Antiviral Activity

The ability of 7-chloroquinolines to increase endosomal pH has also been explored for antiviral applications.[3] For some viruses that require a low pH for entry into the host cell via the endocytic pathway, these compounds can impede viral fusion and replication.[3][26] However, it is crucial to note that despite initial interest, clinical trials have not supported the efficacy of chloroquine or hydroxychloroquine for the treatment of COVID-19.[27][28]

Conclusion

The 7-chloroquinoline scaffold represents a privileged structure in drug discovery, with a rich history and a promising future. Its primary mechanism of action against malaria, the inhibition of heme polymerization, is well-established. However, its ability to modulate lysosomal function has opened up new therapeutic avenues, most notably in oncology through the inhibition of autophagy. As research continues to uncover novel derivatives and additional molecular targets, this versatile chemical class is poised to remain a significant source of therapeutic innovation for a wide range of diseases. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design and development of the next generation of 7-chloroquinoline-based drugs.

References

- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of chloroquine on the feeding mechanism of the intraerythrocytic human malarial parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroquine - Wikipedia [en.wikipedia.org]

- 7. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pH of the digestive vacuole of Plasmodium falciparum is not associated with chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

- 21. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chloroquine, an autophagy inhibitor, potentiates the radiosensitivity of glioma initiating cells by inhibiting autophagy and activating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]